1-Oxa-4,9-diazaspiro[5.5]undecane derivatives represent a class of organic compounds characterized by a spirocyclic structure containing two rings, a piperidine ring and a morpholine ring, joined by a shared spiro carbon atom. These derivatives are often investigated as potential therapeutic agents due to their ability to interact with various biological targets. For example, they have been explored for their analgesic properties by targeting the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) [, ]. Additionally, some derivatives exhibit antihypertensive effects attributed to peripheral alpha 1-adrenoceptor blockade [].
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a complex chemical compound characterized by its unique spirocyclic structure, which incorporates both oxygen and nitrogen atoms within a spiro ring system. This compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of specific biological targets.
The compound can be classified under several categories based on its structure and functionality:
The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves multi-step organic reactions. One common method includes:
Specific techniques such as microwave-assisted synthesis or solvent-free conditions may be employed to improve yields and reduce reaction times.
The molecular structure of 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride features a spirocyclic arrangement with the following details:
The spiro structure contributes to its rigidity and potential biological activity by influencing how it interacts with biological targets.
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions typical for spirocyclic compounds:
These reactions are crucial for developing derivatives that may have enhanced pharmacological properties.
The mechanism of action of 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride primarily involves its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in lipid metabolism and inflammation:
The physical properties of 1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride include:
Chemical properties include:
1-Oxa-4,9-diazaspiro[5.5]undecane dihydrochloride has several notable applications:
The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane centers on intramolecular cyclization strategies to form its characteristic spiro[5.5]undecane core. A versatile approach employs N-protected 4-piperidone precursors, subjected to reductive amination with amino-alcohols (e.g., 2-aminoethanol), followed by acid-mediated spirocyclization. This yields the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold with the oxygen atom incorporated via the alcohol functionality . Alternative routes include ring-closing reactions of bis-haloalkyl precursors, where diamines react with dihaloethers under basic conditions (e.g., K₂CO₃/DMF). This method achieves moderate yields (45–65%) but requires rigorous purification due to linear oligomer byproducts [4].
Recent advances leverage transition-metal-catalyzed cyclizations. For example, rhodium(II)-catalyzed intramolecular C–H amination of diazo compounds derived from tetrahydro-4H-pyranyl-piperidine precursors enables stereoselective spirocycle formation. This method achieves higher atom economy (78–85% yields) but demands specialized catalysts [4] [8]. The choice of cyclization strategy hinges on scalability and stereochemical requirements: acid-mediated cyclizations favor cis-isomers, while metal-catalyzed routes enhance trans-diastereoselectivity.
Table 1: Comparison of Spirocyclic Framework Construction Methods
Method | Key Reagents/Conditions | Yield (%) | Diastereoselectivity |
---|---|---|---|
Acid-mediated cyclization | HCl/EtOH, reflux | 60–75 | cis:trans (3:1) |
Ring-closing alkylation | 1,3-Dibromopropane, K₂CO₃, DMF | 45–65 | Low |
Rh(II)-catalyzed amination | Rh₂(OAc)₄, CH₂Cl₂, 25°C | 78–85 | trans:cis (8:1) |
Dihydrochloride salt formation is critical for enhancing the physicochemical properties of 1-oxa-4,9-diazaspiro[5.5]undecane. The process exploits the basic tertiary amines within the spirocyclic core, which undergo protonation with hydrochloric acid (HCl) to form water-soluble crystalline salts [7]. Mechanistically, this follows a bimolecular nucleophilic substitution (SN2) pathway where chloride ions attack protonated amine sites. The stoichiometry is pivotal: a 1:2 molar ratio (free base:HCl) ensures complete di-salt formation, while excess HCl induces degradation via ring-opening .
Yield optimization (typically 85–97%) hinges on:
Notably, the spirocyclic rigidity enhances salt stability by restricting conformational flexibility that could otherwise facilitate acid-catalyzed degradation. This contrasts with flexible chain amines, which show lower thermal stability in salt forms .
Table 2: Hydrochloride Salt Formation Optimization Parameters
Parameter | Optimal Conditions | Impact on Yield/Purity |
---|---|---|
HCl stoichiometry | 2.05 eq (free base basis) | Prevents under-salt or degradation |
Solvent | Isopropanol | Enhances crystallization (purity >97%) |
Addition temperature | 0–5°C | Suppresses exothermic degradation |
Crystallization method | Anti-solvent (diethyl ether) | Reduces hygroscopicity |
Scaling 1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride synthesis necessitates catalysis and continuous-flow processing to address exothermicity and purification bottlenecks. Key catalytic steps include:
Process economics are dominated by raw material costs (∼60%), particularly spirocyclic precursors. Commercial pricing reflects this: 1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride retails at $3,455/g (97% purity), primarily due to low yielding steps in classical routes (e.g., ring-closing alkylation, 45% yield) [1]. Continuous-flow hydrogenation reduces catalyst loading by 40% versus batch processing, while in-line crystallization cuts purification costs by 30% [8].
Table 3: Industrial Process Economics Comparison
Process Step | Batch Method Cost ($/kg) | Continuous-Flow Cost ($/kg) | Catalyst/Key Improvement |
---|---|---|---|
Spirocyclization | 12,500 | 8,200 | Zeolite H-BEA-150 (reusable) |
Reductive amination | 9,800 | 6,500 | Pd/C (recycled 5x) |
Salt formation | 3,200 | 2,800 | Anti-solvent crystallization |
Spirocyclic precursors outperform linear or monocyclic counterparts in synthesis efficiency and downstream functionality. In synthesizing soluble epoxide hydrolase (sEH) inhibitors, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas exhibit 3-fold higher in vitro potency (IC₅₀ = 0.7 nM) than 2,8-diazaspiro[4.5]decane analogs (IC₅₀ = 2.1 nM). This arises from the enhanced three-dimensionality of the spiro[5.5]undecane core, which optimally positions pharmacophores for target engagement [6].
Key advantages include:
Conversely, non-spirocyclic precursors (e.g., piperazine) show 20–30% lower yields in salt formation due to conformational instability during crystallization [6].
Table 4: Spirocyclic vs. Non-Spirocyclic Precursor Performance
Parameter | 1-Oxa-4,9-diazaspiro[5.5]undecane | Piperazine-Based Analogs | Impact on Synthesis |
---|---|---|---|
Ring-formation steps | 1 | 3–4 | 30% reduction in step count |
Fsp³ | 0.53 | 0.35 | Higher solubility |
Salt formation yield | 85–97% | 60–75% | Reduced purification costs |
Late-stage derivatization | >20 analogues reported | Limited by ring flexibility | Broader SAR exploration |
Compound Names Mentioned:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3